2'-ヒドロキシダイゼイン

概要

説明

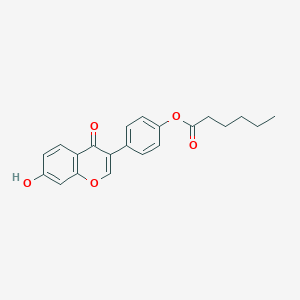

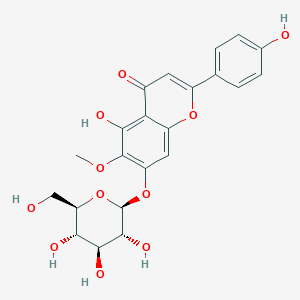

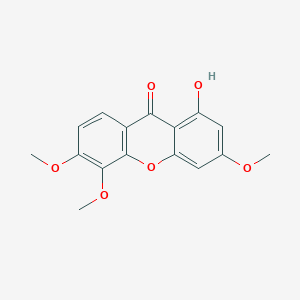

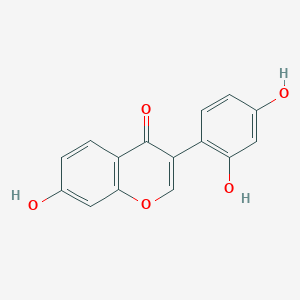

2’-Hydroxydaidzein is a natural flavonoid found in the herbs of Crotalaria pallida . It is a hydroxyisoflavone that is daidzein bearing an additional hydroxy substituent at position 2’ . It has a role as an anti-inflammatory agent and is functionally related to daidzein .

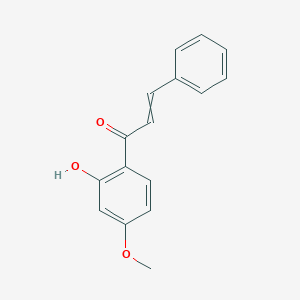

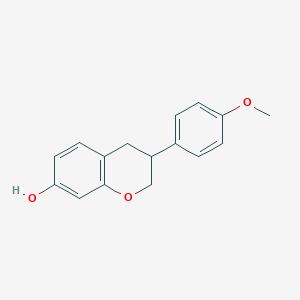

Synthesis Analysis

A convergent synthesis route to 8-hydroxydaidzein (8-HD), 3′-hydroxydaidzein (3′-HD), and 8,3′-dihydroxydaidzein (8,3′-DHD) starting from commercially available and inexpensive daidzein was reported . The product structures were characterized by FTIR, NMR, and MS analysis .

Molecular Structure Analysis

The molecular formula of 2’-Hydroxydaidzein is C15H10O5 . The InChI is InChI=1S/C15H10O5/c16-8-1-3-10 (13 (18)5-8)12-7-20-14-6-9 (17)2-4-11 (14)15 (12)19/h1-7,16-18H . The Canonical SMILES is C1=CC (=C (C=C1O)O)C2=COC3=C (C2=O)C=CC (=C3)O .

Chemical Reactions Analysis

2’-Hydroxydaidzein inhibits the release of chemical mediator from inflammatory cells . It significantly inhibits lysozyme and β-glucuronidase release from rat neutrophils .

Physical And Chemical Properties Analysis

The molecular weight of 2’-Hydroxydaidzein is 270.24 g/mol . It has 5 H bond acceptors, 3 H bond donors, and 1 freely rotating bond . The polar surface area is 87 Å . The molar volume is 174.6±3.0 cm .

科学的研究の応用

抗酸化活性

2'-ヒドロキシダイゼインは、その抗酸化特性について研究されています。抗酸化物質は、活性酸素種 (ROS) によって引き起こされる酸化ストレスから細胞を保護する上で重要です。 この化合物は、多くの疾患や老化プロセスにおいて共通する因子である細胞の酸化損傷を軽減するために使用できる可能性があります .

抗低酸素活性

研究により、2'-ヒドロキシダイゼインは、体の領域が十分な酸素供給を受けられない状態である低酸素症に対して保護効果がある可能性が示されています。 組織が低酸素症関連の損傷のリスクがある医療シナリオにおいて有益となる可能性があります .

生物活性増強

2'-ヒドロキシダイゼインの構造中のオルト-ジヒドロキシル基は、その前駆体であるダイゼインおよびゲニステインと比較して、その生物活性を高める可能性があります。 この増強により、健康上の利点と治療用途が向上する可能性があります .

産業用途

2'-ヒドロキシダイゼインの生物活性は、さまざまな産業用途での使用の可能性を開きます。 検索結果には特定の産業は記載されていませんが、この化合物の生物活性の向上により、医薬品、栄養補助食品、化粧品などの潜在的な用途が示唆されています .

細胞保護効果

研究により、ヒドロキシダイゼイン誘導体は、低酸素症などのストレス条件下で細胞を損傷から保護できることが確認されています。 この保護効果は、細胞ストレスを引き起こす状態の治療法の開発に活用できます .

非合成源に関する研究

2'-ヒドロキシダイゼインを非合成源から単離するための研究が進められており、有機および天然物市場で潜在的な用途を持つこの化合物のより持続可能で自然な生産方法につながる可能性があります .

作用機序

Target of Action

2’-Hydroxydaidzein is a metabolite that primarily targets inflammatory cells . It has been found to inhibit the release of chemical mediators from these cells . In particular, it significantly inhibits the release of lysozyme and β-glucuronidase from rat neutrophils . These enzymes are involved in the immune response and inflammation, suggesting that 2’-Hydroxydaidzein may have anti-inflammatory effects .

Mode of Action

It is known to inhibit the release of certain enzymes from inflammatory cells . This suggests that it may interact with these cells to prevent the release of these enzymes, thereby reducing inflammation . Additionally, it has been found that 2’-Hydroxydaidzein can be hydroxylated by the enzyme CYP81E63 . This interaction could potentially influence its mode of action .

Biochemical Pathways

2’-Hydroxydaidzein is involved in the isoflavonoid biosynthesis pathway . It is a product of the enzyme 2’-hydroxydaidzein reductase, which catalyzes the reduction of 2’-hydroxy-2,3-dihydrodaidzein to 2’-hydroxydaidzein . This suggests that 2’-Hydroxydaidzein may play a role in the production of isoflavonoids, a class of compounds with various biological activities .

Pharmacokinetics

It is known that the bioavailability of similar compounds can be influenced by the dosage form . For example, the absorption of daidzein, a compound closely related to 2’-Hydroxydaidzein, was found to be better when administered as a solution compared to a suspension . This suggests that the pharmacokinetics of 2’-Hydroxydaidzein may also be influenced by its dosage form .

Result of Action

The primary result of 2’-Hydroxydaidzein’s action is the inhibition of the release of certain enzymes from inflammatory cells . This can lead to a reduction in inflammation, suggesting potential anti-inflammatory effects . Additionally, its involvement in the isoflavonoid biosynthesis pathway suggests that it may play a role in the production of isoflavonoids .

将来の方向性

Research is ongoing to further understand the pharmacological applications of daidzein in the treatment of several disorders like oxidative stress, cancer, obesity, cardiovascular, neuroprotective, diabetes, ovariectomy, anxiety, and inflammation . Furthermore, nanotechnology-based formulations which have been investigated for daidzein in preceding years include polymeric nanoparticles, solid lipid nanoparticles, nanostructured lipid carrier, polymer-lipid nanoparticles, nanocomplexes, polymeric micelles, nanoemulsion, nanosuspension, liposomes, and self-microemulsifying drug delivery systems .

生化学分析

Biochemical Properties

2’-Hydroxydaidzein interacts with various enzymes and proteins in biochemical reactions. One such enzyme is 2’-hydroxydaidzein reductase, which catalyzes the hydroxylation of isoflavones, daidzein, and formononetin, yielding 2’-hydroxyisoflavones . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-CH group of the donor with NAD+ or NADP+ as the acceptor .

Cellular Effects

2’-Hydroxydaidzein has been found to inhibit the release of chemical mediators from inflammatory cells . It significantly inhibits lysozyme and β-glucuronidase release from rat neutrophils, which is stimulated with fMLP/CB . This suggests that 2’-Hydroxydaidzein can influence cell function by modulating cell signaling pathways and gene expression.

Molecular Mechanism

At the molecular level, 2’-Hydroxydaidzein exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the biosynthesis of isoflavonoid-derived antimicrobial compounds of legumes . The enzyme 2’-hydroxydaidzein reductase, which interacts with 2’-Hydroxydaidzein, plays a crucial role in this process .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 2’-Hydroxydaidzein in animal models are limited, it is known that the compound has significant effects on cellular processes in rat neutrophils

Metabolic Pathways

2’-Hydroxydaidzein is involved in the biosynthesis of isoflavonoid-derived antimicrobial compounds in legumes . This involves interactions with enzymes such as 2’-hydroxydaidzein reductase

特性

IUPAC Name |

3-(2,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-8-1-3-10(13(18)5-8)12-7-20-14-6-9(17)2-4-11(14)15(12)19/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTNPCRBEWXCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227589 | |

| Record name | 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

7678-85-5 | |

| Record name | 2′-Hydroxydaidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7678-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4',7-Trihydroxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007678855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',7-TRIHYDROXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GQ94T5E87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

275 °C | |

| Record name | 2'-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 2'-Hydroxydaidzein in plants?

A1: 2'-Hydroxydaidzein plays a crucial role in the biosynthesis of isoflavonoid-derived antimicrobial compounds in legumes like licorice (Glycyrrhiza echinata L.) []. It serves as an intermediate compound in the pathway leading to the production of these defensive molecules.

Q2: How is 2'-Hydroxydaidzein synthesized in plants?

A2: The enzyme isoflavone 2'-hydroxylase, encoded by the CYP81E1 gene, catalyzes the hydroxylation of isoflavones like daidzein to produce 2'-hydroxyisoflavones, including 2'-hydroxydaidzein []. This enzymatic reaction is critical for the production of specific isoflavonoids in plants.

Q3: Has 2'-Hydroxydaidzein been found in other plants besides licorice?

A3: Yes, 2'-Hydroxydaidzein has been isolated from the black gram (Phaseolus mungo L.) [], suggesting that the biosynthesis and utilization of this compound might be present in other legume species. This finding highlights the potential widespread occurrence of this specific isoflavonoid pathway in the plant kingdom.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。